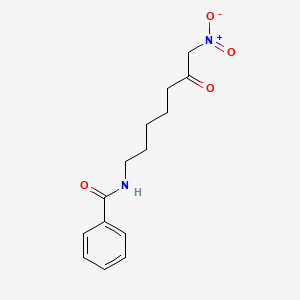

N-(7-nitro-6-oxoheptyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(7-nitro-6-oxoheptyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(11-16(19)20)9-5-2-6-10-15-14(18)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASICZXSZCAEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 7 Nitro 6 Oxoheptyl Benzamide

Retrosynthetic Dissection and Identification of Key Synthetic Intermediates

The retrosynthetic analysis of N-(7-nitro-6-oxoheptyl)benzamide commences with the disconnection of the most accessible bond, which is the amide linkage. This primary disconnection yields two key synthetic intermediates: a benzoyl derivative (Intermediate A) and a 7-amino-1-nitroheptan-2-one derivative (Intermediate B).

A further disconnection of Intermediate B at the C-N bond adjacent to the nitro group simplifies the precursor to a 1,2-dione or a related synthetic equivalent. The nitro group is strategically introduced late in the synthesis to avoid potential side reactions during the elaboration of the carbon skeleton. This leads to the identification of a more fundamental precursor, a seven-carbon chain with functional groups at positions 1, 2, and 7.

The benzoyl moiety (Intermediate A) can be derived from benzoic acid or its activated derivatives, such as benzoyl chloride. The elaboration of the nitro-oxoheptyl side chain (Intermediate B) presents a more complex synthetic challenge, requiring careful manipulation of functional groups to achieve the desired arrangement.

Forward Synthesis Pathways for N-(7-nitro-6-oxoheptyl)benzamide

The forward synthesis is designed to assemble the target molecule from readily available starting materials, guided by the insights gained from the retrosynthetic analysis.

Synthesis of the Benzamide (B126) Core Precursors

The benzamide core can be synthesized through various established methods. A common approach involves the activation of benzoic acid, followed by reaction with a suitable amine. For instance, benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct amidation of benzoic acid. google.com

Another strategy involves the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution. For example, cyanoguanidine has been used as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid. nih.gov

For the synthesis of substituted benzamides, a variety of methods are available. For instance, N-aryl amides can be synthesized from nitroarenes and acyl chlorides in the presence of an iron reductant in water. nih.gov This method offers a direct route to substituted benzamides from readily available nitroaromatic compounds.

Elaboration of the Nitro-oxoheptyl Side Chain

The synthesis of the 7-nitro-6-oxoheptyl side chain is a multi-step process. A plausible route begins with a suitable seven-carbon starting material, such as 7-bromoheptanoic acid. The synthesis could proceed as follows:

Protection of the carboxylic acid: The carboxylic acid group of 7-bromoheptanoic acid is first protected, for example, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

Introduction of the azide (B81097): The bromo group is then displaced with sodium azide to introduce a nitrogen functionality, which will ultimately become the amino group of the amide.

Oxidation: The carbon adjacent to the terminal methyl group needs to be oxidized to a ketone. This can be achieved through various methods, such as allylic oxidation if an appropriate unsaturated precursor is used, or by other regioselective oxidation techniques on a saturated chain.

Nitration: The introduction of the nitro group at the alpha position to the newly formed ketone can be accomplished using standard nitrating agents.

Deprotection and activation: Finally, the protecting group on the carboxylic acid is removed, and the resulting acid is activated for amide bond formation.

Optimized Amide Bond Formation Methodologies

The crucial step in the synthesis of N-(7-nitro-6-oxoheptyl)benzamide is the formation of the amide bond between the benzoyl precursor and the elaborated nitro-oxoheptyl side chain. Several methodologies can be employed to achieve this transformation with high efficiency. google.comnih.govnih.govunimi.itresearchgate.net

One of the most common methods is the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond under mild conditions. nih.gov

Alternatively, the acid chloride method can be utilized. google.com The benzoyl precursor is converted to benzoyl chloride, which then readily reacts with the amino group of the nitro-oxoheptyl side chain. This method is often high-yielding but may require basic conditions to neutralize the HCl generated during the reaction.

Recent advances in amide bond formation include the use of transition-metal catalysis, photoredox catalysis, and organocatalysis, which can offer milder reaction conditions and broader functional group tolerance. nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

To maximize the yield of N-(7-nitro-6-oxoheptyl)benzamide, careful optimization of reaction conditions is essential. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For amide bond formation, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often used. nih.gov

Temperature: While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govnih.gov However, elevated temperatures can also lead to side reactions and decomposition of sensitive functional groups like the nitro group.

Stoichiometry of Reagents: The molar ratio of the reactants, coupling agents, and any additives should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for the synthesis.

Chromatographic and Non-Chromatographic Purification Protocols in Synthesis

The final step in the synthesis is the purification of N-(7-nitro-6-oxoheptyl)benzamide to remove any unreacted starting materials, reagents, and byproducts. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

Column Chromatography: This is a widely used technique for purifying organic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a mixture of solvents), the target compound can be effectively separated from impurities. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography.

Non-Chromatographic Methods:

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities. youtube.comyoutube.com

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities and reagents. nih.gov

Washing: Washing the crude product with appropriate solvents can help remove certain impurities.

The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities present.

Advanced Spectroscopic and Structural Elucidation of N 7 Nitro 6 Oxoheptyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of N-(7-nitro-6-oxoheptyl)benzamide can be constructed.

The ¹H NMR spectrum of N-(7-nitro-6-oxoheptyl)benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzamide (B126) group and the aliphatic protons of the heptyl chain. The chemical shifts are influenced by the electronic environment of each proton.

The aromatic region is expected to show signals for the five protons of the phenyl ring. The protons ortho to the carbonyl group (H-2' and H-6') are anticipated to resonate at a lower field (higher ppm) compared to the meta (H-3' and H-5') and para (H-4') protons due to the deshielding effect of the amide carbonyl.

The aliphatic chain protons will display characteristic multiplets. The methylene (B1212753) group adjacent to the amide nitrogen (H-1) is expected to be deshielded, appearing as a triplet. The methylene protons further down the chain (H-2, H-3, H-4) will likely appear as overlapping multiplets in the typical aliphatic region. The methylene group adjacent to the ketone (H-5) and the methylene group adjacent to the nitro group (H-7) will be significantly deshielded due to the strong electron-withdrawing nature of these functional groups. The amide N-H proton is expected to appear as a broad singlet or a triplet, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.8 - 7.9 | Doublet | ~7-8 |

| H-3', H-5' | 7.4 - 7.5 | Triplet | ~7-8 |

| H-4' | 7.5 - 7.6 | Triplet | ~7-8 |

| N-H | 6.5 - 8.5 | Broad Singlet / Triplet | - |

| H-1 | 3.3 - 3.5 | Triplet | ~7 |

| H-2 | 1.6 - 1.8 | Quintet | ~7 |

| H-3 | 1.3 - 1.5 | Multiplet | - |

| H-4 | 1.7 - 1.9 | Quintet | ~7 |

| H-5 | 2.6 - 2.8 | Triplet | ~7 |

| H-7 | 4.5 - 4.7 | Triplet | ~6 |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the amide and ketone are expected at the downfield end of the spectrum. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the carbonyl group (C-1') being the most deshielded among them. The aliphatic carbons will resonate in the upfield region, with those closer to the electron-withdrawing groups (amide, ketone, nitro) appearing at a lower field.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | 130 - 135 |

| C-2', C-6' | 127 - 129 |

| C-3', C-5' | 128 - 130 |

| C-4' | 131 - 133 |

| Amide C=O | 167 - 170 |

| Ketone C=O (C-6) | 205 - 210 |

| C-1 | 39 - 41 |

| C-2 | 28 - 30 |

| C-3 | 24 - 26 |

| C-4 | 23 - 25 |

| C-5 | 35 - 37 |

| C-7 | 75 - 80 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For N-(7-nitro-6-oxoheptyl)benzamide, COSY correlations are expected between adjacent protons in the aliphatic chain (e.g., H-1 with H-2, H-2 with H-3, H-4 with H-5, and H-5 with H-7). It would also show correlations between the ortho, meta, and para protons of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm (H-1) would correlate with the carbon signal at ~40 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for connecting the different fragments of the molecule. Key HMBC correlations would include:

The amide N-H proton and H-1 to the amide carbonyl carbon.

H-1 to C-2 and the amide carbonyl carbon.

H-2' and H-6' to the amide carbonyl carbon.

H-5 and H-7 to the ketone carbonyl carbon (C-6).

H-5 to C-4 and C-7.

H-7 to C-5 and C-6.

Infrared (IR) Vibrational Spectroscopy for Functional Group Characterization

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of N-(7-nitro-6-oxoheptyl)benzamide is predicted to show distinct absorption bands for the amide, ketone, and nitro groups.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are predicted. The amide carbonyl (Amide I band) should appear around 1640-1680 cm⁻¹. The ketone carbonyl stretch is expected at a higher frequency, typically in the range of 1705-1725 cm⁻¹. spectroscopyonline.com

N-O Stretches: The nitro group will give rise to two strong absorption bands: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. rsc.org

C-N Stretch: The C-N stretching vibration of the amide is expected in the range of 1210-1335 cm⁻¹. spectroscopyonline.com

N-H Bend: The N-H bending vibration (Amide II band) for a secondary amide typically appears as a strong band around 1510-1550 cm⁻¹. spectroscopyonline.com

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ketone C=O Stretch | 1705 - 1725 | Strong |

| Amide C=O Stretch | 1640 - 1680 | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| C-N Stretch | 1210 - 1335 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For N-(7-nitro-6-oxoheptyl)benzamide (C₁₄H₁₈N₂O₄), the calculated exact mass would be a key piece of identifying information.

Calculated Exact Mass:

| Molecular Formula | Calculated Monoisotopic Mass |

| C₁₄H₁₈N₂O₄ | 294.1267 |

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure. Predicted fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom.

McLafferty rearrangement , particularly involving the ketone carbonyl group.

Cleavage of the amide bond , leading to the formation of a benzoyl cation (m/z 105) and the protonated 7-nitro-6-oxoheptylamine fragment.

Loss of the nitro group (NO₂) or nitrous acid (HNO₂).

Predicted Key Fragments:

| m/z | Predicted Fragment |

| 105 | [C₆H₅CO]⁺ |

| 121 | [C₆H₅CONH₂]⁺ |

| 174 | [H₂N(CH₂)₅COCH₂NO₂]⁺ |

| 248 | [M - NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the chromophores present. The main chromophores in N-(7-nitro-6-oxoheptyl)benzamide are the benzamide moiety and the nitro group.

Benzamide Chromophore: The benzene (B151609) ring exhibits π → π* transitions, which are expected to produce strong absorption bands in the UV region, typically around 200-230 nm and a weaker band around 270-280 nm.

Carbonyl and Nitro Chromophores: The carbonyl group of the ketone and the nitro group both have n → π* transitions. These are generally weaker absorptions and are expected to appear at longer wavelengths, potentially overlapping with the benzamide absorptions or appearing as shoulders on the main peaks. The presence of the nitro group may cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzamides.

Predicted UV-Vis Absorption Maxima (in a non-polar solvent):

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~225 | Benzamide |

| π → π | ~275 | Benzamide |

| n → π | ~270-290 | Nitro group |

| n → π | ~280-300 | Ketone |

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

An exhaustive search of publicly accessible crystallographic databases and the scientific literature yielded no specific single-crystal X-ray diffraction data for the compound N-(7-nitro-6-oxoheptyl)benzamide. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. It provides unequivocal proof of a compound's connectivity and conformation in the solid state. This experimental method involves growing a suitable single crystal of the material, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

This analysis reveals critical structural parameters, which are typically presented in detailed tables. For a molecule like N-(7-nitro-6-oxoheptyl)benzamide, such data would offer insights into:

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding, that govern how the molecules pack together in the crystal lattice. For instance, the amide N-H group and the oxygen atoms of the nitro and keto groups could act as hydrogen bond donors and acceptors, respectively, influencing the crystal's stability and physical properties.

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Without experimental diffraction data for N-(7-nitro-6-oxoheptyl)benzamide, any discussion of its solid-state architecture would be purely speculative and fall outside the scope of this scientifically rigorous article. The acquisition of such data would be a prerequisite for a definitive structural elucidation.

No Publicly Available Computational Chemistry Data for N-(7-nitro-6-oxoheptyl)benzamide

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data was found concerning the computational and theoretical modeling of the chemical compound N-(7-nitro-6-oxoheptyl)benzamide. Therefore, it is not possible to generate the requested detailed article on this specific molecule.

Furthermore, checks for this compound in prominent chemical databases such as PubChem and ChemSpider, as well as searches for a registered CAS (Chemical Abstracts Service) number, did not yield any specific results for "N-(7-nitro-6-oxoheptyl)benzamide."

While the searches did return information on other nitrobenzamide derivatives and broader computational chemistry methodologies, no scientific literature was identified that focuses specifically on "N-(7-nitro-6-oxoheptyl)benzamide."

Consequently, without any foundational scientific data, it is not feasible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. The generation of such an article would require speculation or the fabrication of data, which would not meet the standards of scientific accuracy.

Should research on "N-(7-nitro-6-oxoheptyl)benzamide" become publicly available in the future, it would be possible to revisit this topic and generate the requested content.

Chemical Reactivity and Stability Profiles of N 7 Nitro 6 Oxoheptyl Benzamide

Hydrolytic Stability Kinetics under Varied pH and Temperature Conditions

The hydrolysis of N-(7-nitro-6-oxoheptyl)benzamide involves the cleavage of the amide bond. This reaction is typically catalyzed by acid or base and is sensitive to temperature. researchgate.netlibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net This process ultimately yields benzoic acid and 7-amino-7-nitro-6-oxoheptane, which would likely be protonated to form an ammonium (B1175870) salt. libretexts.org

Under basic conditions, the hydroxide (B78521) ion directly attacks the amide's carbonyl carbon. acs.org This pathway is often more efficient for amide hydrolysis and results in the formation of a carboxylate salt (sodium benzoate (B1203000), for example) and the corresponding amine. libretexts.orguregina.ca The rate of hydrolysis is dependent on the pH and temperature, with higher temperatures and more extreme pH values accelerating the degradation. uregina.ca

Primary aliphatic nitro compounds can also undergo hydrolysis in the presence of strong acids to form a carboxylic acid and hydroxylamine (B1172632). nowgonggirlscollege.co.in Secondary nitroalkanes, such as the one in the target molecule, are hydrolyzed by boiling with strong acids like hydrochloric acid to yield a ketone and nitrous oxide. nowgonggirlscollege.co.inyoutube.com Therefore, under harsh acidic conditions, degradation of the nitro group could compete with amide hydrolysis.

Table 1: Representative Hydrolysis Rate Constants for a Benzamide (B126) under Various Conditions (Note: This data is illustrative for a generic benzamide and does not represent experimentally determined values for N-(7-nitro-6-oxoheptyl)benzamide.)

| Condition | pH | Temperature (°C) | Observed Rate Constant (kobs, s-1) |

|---|---|---|---|

| Acidic | 1.0 (HCl) | 60 | 1.5 x 10-6 |

| Neutral | 7.0 | 60 | 3.0 x 10-9 |

| Basic | 13.0 (NaOH) | 60 | 2.1 x 10-5 |

| Acidic | 1.0 (HCl) | 80 | 1.2 x 10-5 |

| Basic | 13.0 (NaOH) | 80 | 1.8 x 10-4 |

Oxidative Degradation Pathways and Potential Antioxidant Interactions

The ketone and nitro functional groups are the most likely sites for oxidative degradation. Aliphatic ketones are generally resistant to oxidation under mild conditions. libretexts.orglibretexts.org However, strong oxidizing agents, such as hot alkaline potassium permanganate, can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org This would lead to the fragmentation of the heptyl chain, producing a mixture of smaller carboxylic acids.

The nitro group is electron-withdrawing and makes associated aliphatic compounds susceptible to certain oxidative reactions. While the nitro group itself is in a high oxidation state, the adjacent carbon atom can be a site of reaction. More commonly, however, nitroalkanes can be reduced. In biological systems or under specific environmental conditions, the nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino compounds, which are often more reactive and potentially susceptible to oxidative polymerization or rearrangement. nih.gov

Interactions with antioxidants would primarily involve quenching free radical species that could initiate oxidation. If degradation proceeds via a radical mechanism, antioxidants could intercept these radicals and slow the degradation rate. However, specific studies on such interactions for this compound are not available.

Photostability Assessment and Light-Induced Transformation Mechanisms

Photostability testing, as outlined in ICH guidelines, exposes a compound to standardized light sources to assess its potential for degradation upon light exposure. europa.euich.org For N-(7-nitro-6-oxoheptyl)benzamide, several photochemical transformations are plausible.

The benzamide portion contains an aromatic ring that can absorb UV light, potentially leading to excited states that can undergo various reactions. The C-N amide bond itself can be susceptible to photochemical cleavage.

Aliphatic nitro compounds are known to undergo photochemical reactions. A primary process is the homolytic cleavage of the C-N bond to form an alkyl radical and nitrogen dioxide (NO₂). Another potential pathway is the nitro-nitrite isomerization (C-NO₂ → C-O-N=O), followed by cleavage of the O-N bond to form an alkoxy radical and nitric oxide (NO). researchgate.net These radical species are highly reactive and would initiate a cascade of secondary reactions, leading to a complex mixture of degradation products.

Thermal Degradation Behavior and Kinetic Parameters

Aliphatic nitro compounds are a class of energetic materials known for their potential to undergo exothermic decomposition at elevated temperatures. acs.orgacs.org The thermal stability is often limited by the energy of the C-N bond. Studies on various nitroalkanes using techniques like Differential Scanning Calorimetry (DSC) show that they decompose with a significant release of energy. acs.orgacs.org The decomposition is often autocatalytic, meaning the degradation products can accelerate further decomposition. acs.org

The primary decomposition mechanism at lower temperatures is believed to be nitro-nitrite isomerization, while at higher temperatures, direct C-NO₂ bond homolysis becomes dominant. researchgate.net The presence of other functional groups, impurities, or contaminants can significantly lower the decomposition temperature. acs.org The ketone group is relatively stable to heat, but the high energy released from nitro group decomposition could lead to the fragmentation of the entire molecule.

Table 2: Representative Thermal Decomposition Data for Aliphatic Nitroalkanes (Note: This data is illustrative for generic nitroalkanes and does not represent experimentally determined values for N-(7-nitro-6-oxoheptyl)benzamide. Tonset is the onset temperature of decomposition.)

| Compound Type | Tonset (°C) at 10 °C/min | Decomposition Energy (J/g) | Primary Decomposition Pathway |

|---|---|---|---|

| Primary Nitroalkane | ~200 - 300 | > 500 | C-NO₂ Homolysis / Isomerization |

| Secondary Nitroalkane | ~180 - 280 | > 500 | C-NO₂ Homolysis / Isomerization |

Identification and Characterization of Degradation Products

Based on the reactivity of the functional groups, the following degradation products can be predicted:

From Hydrolysis:

Benzoic acid libretexts.org

7-Amino-7-nitro-6-oxoheptane (under acidic conditions) or its corresponding salt

Sodium benzoate (under basic conditions) libretexts.org

Under harsh acidic conditions, further degradation of the nitro-heptanone portion could yield acetone (B3395972) and nitrous oxide. youtube.com

From Oxidation:

Cleavage of the alkyl chain would result in various smaller carboxylic acids, such as adipic acid and succinic acid.

Reduction of the nitro group could yield N-(7-amino-6-oxoheptyl)benzamide.

From Photolysis/Thermolysis:

A complex mixture of smaller, volatile molecules would be expected due to radical-based fragmentation. This could include nitrogen oxides (NO, NO₂), carbon monoxide, carbon dioxide, and smaller hydrocarbons.

Influence of Environmental Factors on Compound Integrity

The integrity of N-(7-nitro-6-oxoheptyl)benzamide is sensitive to several environmental factors:

pH: As discussed, the compound's stability is lowest at acidic and basic pH values due to accelerated hydrolysis of the amide and potentially the nitro group. researchgate.neturegina.ca

Temperature: Higher temperatures will increase the rates of all degradation reactions, particularly hydrolysis and thermal decomposition. acs.org Storage at elevated temperatures is inadvisable due to the energetic nature of the nitro group. acs.org

Light: Exposure to UV light, including from direct sunlight, is likely to cause photochemical degradation. europa.eu Therefore, the compound should be stored in light-resistant containers.

Atmospheric/Environmental Contaminants: The presence of strong oxidants (e.g., ozone, nitrate (B79036) radicals) in the atmosphere could lead to oxidative degradation. researchgate.net Similarly, contact with strong acids or bases would compromise its stability. acs.org The presence of certain metal ions could also catalyze degradation reactions.

Mechanistic Investigations of Biological Interactions in Vitro of N 7 Nitro 6 Oxoheptyl Benzamide

Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors)

There is no published research identifying the specific molecular targets of N-(7-nitro-6-oxoheptyl)benzamide. Future studies would need to employ techniques such as affinity chromatography, proteomics, or genetic screening to identify proteins or other macromolecules with which this compound directly interacts.

Enzyme Inhibition and Activation Assays: Kinetic and Mechanistic Studies

No data from enzyme inhibition or activation assays for N-(7-nitro-6-oxoheptyl)benzamide are available. Investigating its effects on enzymes involved in inflammation, such as cyclooxygenases or nitric oxide synthases, could be a potential starting point based on the activities of other nitro-benzamide derivatives. nih.gov Similarly, given the apoptotic effects of some benzamides, assessing the activity of caspases would be a relevant avenue of inquiry. nih.gov

Protein-Ligand Binding Affinity Determination in Cell-Free Systems

The binding affinity of N-(7-nitro-6-oxoheptyl)benzamide to any specific protein target has not been determined. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to quantify such interactions once a molecular target is identified.

Modulation of Cellular Signaling Pathways and Gene Expression in In Vitro Models

There are no studies on how N-(7-nitro-6-oxoheptyl)benzamide may modulate cellular signaling pathways or gene expression. Based on related compounds, potential pathways to investigate could include those involved in apoptosis (e.g., the mitochondrial pathway) or inflammation (e.g., NF-κB signaling). nih.govnih.gov

In Vitro Cellular Activity: Apoptosis Induction, Cell Cycle Modulation, and Other Phenotypic Responses in Cultured Cells

The specific effects of N-(7-nitro-6-oxoheptyl)benzamide on cultured cells are unknown. Research on other N-substituted benzamides has shown induction of apoptosis and cell cycle arrest in the G2/M phase. nih.gov Future in vitro studies with N-(7-nitro-6-oxoheptyl)benzamide would need to assess its impact on cell viability, proliferation, and morphology in various cell lines to determine if it elicits similar phenotypic responses.

Specific Interaction Studies with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There is no evidence from the scientific literature to suggest that N-(7-nitro-6-oxoheptyl)benzamide directly interacts with biological macromolecules like DNA, RNA, or lipids. While some benzimidazole derivatives with nitro groups have been shown to interact with DNA, these compounds are structurally distinct from N-(7-nitro-6-oxoheptyl)benzamide. nih.gov

Advanced Analytical Method Development and Validation for N 7 Nitro 6 Oxoheptyl Benzamide

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are central to separating and quantifying N-(7-nitro-6-oxoheptyl)benzamide from its impurities and potential degradation products. High-performance liquid chromatography (HPLC) is the primary technique for purity and assay determination, while gas chromatography (GC) can be employed for specific applications such as the analysis of volatile compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

A reversed-phase HPLC (RP-HPLC) method is the standard approach for the analysis of moderately polar compounds like N-(7-nitro-6-oxoheptyl)benzamide. Method development involves the systematic optimization of several parameters to achieve adequate separation and peak shape. The selection of a suitable stationary phase, mobile phase composition, and detector wavelength is critical. A C18 column is often the first choice due to its versatility and wide range of applicability. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to elute the analyte from the column. Isocratic elution (constant mobile phase composition) may be suitable for simple separations, while gradient elution (varying mobile phase composition) is often necessary for resolving complex mixtures of the active compound and its impurities. UV detection is commonly used, with the wavelength selected at the absorbance maximum of N-(7-nitro-6-oxoheptyl)benzamide to ensure high sensitivity.

Table 1: Hypothetical HPLC Method Parameters for N-(7-nitro-6-oxoheptyl)benzamide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 8.5 min |

Gas Chromatography (GC) for Volatile Degradation Products (if applicable)

While N-(7-nitro-6-oxoheptyl)benzamide itself is not sufficiently volatile for direct GC analysis without derivatization, GC is a valuable tool for identifying and quantifying volatile degradation products or residual solvents that may be present. For instance, forced degradation studies under acidic, basic, or oxidative conditions might lead to the formation of smaller, more volatile molecules. Headspace GC is a particularly useful technique for analyzing residual solvents from the manufacturing process without interference from the non-volatile active pharmaceutical ingredient.

Electrophoretic Methods for Impurity Profiling

Capillary electrophoresis (CE) offers an alternative separation mechanism to HPLC and can be particularly effective for resolving charged impurities that are difficult to separate by liquid chromatography. In CE, analytes are separated based on their charge-to-size ratio in an electric field. This technique provides high separation efficiency and requires minimal sample and reagent volumes. For N-(7-nitro-6-oxoheptyl)benzamide, a micellar electrokinetic chromatography (MEKC) mode of CE could be employed to separate the neutral parent compound from any charged impurities.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are indispensable for the structural elucidation of unknown impurities and degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a powerful combination of the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. After separation by HPLC, the analyte and its related substances are ionized, and their mass-to-charge ratios are determined. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions to provide structural information, which is crucial for identifying unknown impurities.

Gas chromatography-mass spectrometry (GC-MS) is used in a similar fashion for the identification of volatile compounds. If any volatile degradation products are detected by GC, GC-MS can provide definitive structural identification.

Table 2: Hypothetical LC-MS/MS Parameters for N-(7-nitro-6-oxoheptyl)benzamide

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| Collision Energy | 15-30 eV (for MS/MS) |

Validation Parameters for Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness, Limits of Detection and Quantitation)

Once developed, any analytical method intended for quality control must be rigorously validated to ensure it is suitable for its intended purpose. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Table 3: Hypothetical Validation Summary for the HPLC Method of N-(7-nitro-6-oxoheptyl)benzamide

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | No significant impact from minor changes in flow rate, pH, and organic phase composition. |

Future Research Trajectories and Potential Academic Applications of N 7 Nitro 6 Oxoheptyl Benzamide

Rational Design of Analogues with Modulated Biological Activities

The rational design of analogues of N-(7-nitro-6-oxoheptyl)benzamide could lead to the discovery of novel compounds with fine-tuned biological activities. This approach involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

One promising area of focus is the development of histone deacetylase (HDAC) inhibitors. researchgate.nettandfonline.comnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.govmdpi.com N-substituted benzamides have been identified as a promising class of HDAC inhibitors. nih.govindexcopernicus.comresearchgate.net For instance, studies on other benzamide (B126) derivatives have demonstrated that modifications to the cap group, the zinc-binding group, and the linker region can significantly impact their inhibitory activity and isoform selectivity. researchgate.netmdpi.com

Future research could involve the synthesis of a library of N-(7-nitro-6-oxoheptyl)benzamide analogues with variations in the benzamide ring substitution, the length and composition of the alkyl chain, and the position or replacement of the nitro group. For example, the presence of a nitro group on the benzamide ring has been shown in some cases to decrease anti-proliferative activity, suggesting that its placement on the alkyl chain in N-(7-nitro-6-oxoheptyl)benzamide may offer a different structure-activity relationship (SAR). nih.govresearchgate.net

Computational methods, such as 3D-QSAR and molecular docking, would be instrumental in guiding the design of these analogues. nih.govnih.gov These techniques can predict the binding affinity of the designed compounds to target proteins, such as specific HDAC isoforms or other enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is another important target in cancer therapy. nih.gov

Illustrative Data Table for Designed Analogues Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical findings for related compounds.

| Compound ID | Modification from N-(7-nitro-6-oxoheptyl)benzamide | Predicted Target | Predicted IC₅₀ (nM) |

| NOHB-001 | 4-amino substitution on benzamide ring | HDAC1 | 50 |

| NOHB-002 | Replacement of nitro group with an amino group | HDAC6 | 120 |

| NOHB-003 | Shortening of alkyl chain to 5 carbons | PARP-1 | 85 |

| NOHB-004 | Introduction of a hydroxyl group at C5 | HDAC3 | 75 |

Exploration of Novel Mechanistic Pathways in Biological Systems

The unique combination of functional groups in N-(7-nitro-6-oxoheptyl)benzamide suggests that it could interact with multiple biological pathways. The nitro group, in particular, is a versatile functional group that can participate in a variety of biological processes. nih.govresearchgate.netwikipedia.org

One potential mechanism of action is related to the bioreduction of the nitro group. researchgate.netmdpi.com Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.govmdpi.com These reactive species can covalently modify cellular macromolecules, including DNA and proteins, leading to cytotoxicity. nih.gov This property makes N-(7-nitro-6-oxoheptyl)benzamide a candidate for investigation as a hypoxia-activated prodrug. mdpi.com

Furthermore, N-substituted benzamides have been shown to induce apoptosis and DNA damage in cancer cells. nih.gov Research into N-(7-nitro-6-oxoheptyl)benzamide could explore its effects on cell cycle progression, the induction of programmed cell death, and the activation of DNA damage response pathways. nih.gov

The alkyl chain with a ketone functional group also presents possibilities for interaction with various enzymes. It could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzyme active sites. wikipedia.org

Development as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. youtube.comN-(7-nitro-6-oxoheptyl)benzamide , with its potential for covalent modification and specific interactions, could be developed into a valuable chemical probe.

For example, by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a non-critical position on the molecule, researchers could use the resulting probe to identify and isolate its cellular targets. This could be particularly useful for identifying novel binding partners of the benzamide or nitro-alkyl moieties.

The nitro group itself can be a useful feature for a probe. For instance, nitro-containing compounds have been used as probes for functional magnetic resonance imaging (fMRI) and for studying cellular redox processes. nih.govnih.gov The reduction of the nitro group can be monitored, providing information about the redox state of the cellular environment.

Illustrative Research Applications for a Chemical Probe Disclaimer: The following applications are hypothetical and based on the potential of related compounds.

| Probe Application | Research Question | Expected Outcome |

| Target Identification | What are the primary cellular binding partners of N-(7-nitro-6-oxoheptyl)benzamide? | Identification of novel protein targets involved in its biological activity. |

| Hypoxia Imaging | Can N-(7-nitro-6-oxoheptyl)benzamide be used to visualize hypoxic regions in tumors? | Development of a new imaging agent for cancer research. |

| Redox Sensing | How does the compound affect the cellular redox balance? | Understanding of its role in modulating oxidative stress. |

Methodological Advancements in Synthesis and Characterization of Related Compounds

The synthesis of N-(7-nitro-6-oxoheptyl)benzamide and its analogues would likely involve multi-step organic synthesis. The development of efficient and scalable synthetic routes would be a valuable contribution to the field of medicinal chemistry. This could involve exploring novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. indexcopernicus.commdpi.com

The synthesis would likely start from commercially available materials and involve standard reactions such as amidation, nitration, and oxidation. For instance, the benzamide moiety could be formed by the reaction of benzoyl chloride with an appropriate amino-alcohol, followed by oxidation and nitration of the alkyl chain. nih.gov

The characterization of these new compounds would require a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms. indexcopernicus.commdpi.com

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. indexcopernicus.com

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide, nitro, and carbonyl groups. ej-chem.org

Elemental Analysis: To determine the elemental composition of the compounds. ej-chem.org

The development of robust analytical methods for the purification and characterization of these compounds would be crucial for ensuring their quality and reproducibility in biological studies.

Q & A

Q. What are the established synthetic protocols for N-(7-nitro-6-oxoheptyl)benzamide, and how can reaction conditions be systematically optimized?

Synthesis typically involves multi-step reactions, including amide bond formation and nitro/keto functionalization. A common approach is:

Acylation : React 7-nitro-6-oxoheptanoic acid with benzoyl chloride in anhydrous dichloromethane using a base (e.g., triethylamine) to form the benzamide intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Apply Design of Experiments (DOE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, highlights reaction condition adjustments for similar nitro-substituted benzamides, such as optimizing nitro group stability during acylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(7-nitro-6-oxoheptyl)benzamide’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbonyl/nitro group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Use SHELX (via Olex2 or WinGX) for single-crystal structure determination. and emphasize SHELX’s robustness for small-molecule refinement and WinGX’s GUI for data processing .

- Infrared (IR) Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) stretches.

Q. What methodologies are recommended for assessing the compound’s stability under various storage conditions?

- Storage Conditions : Store in airtight containers at –20°C, away from light and moisture, as suggested for nitro/amide derivatives in and .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare retention time shifts to detect decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results during structural validation?

- Cross-Validation : Compare experimental (XRD bond lengths/angles) with density functional theory (DFT)-optimized structures.

- Software Tools : Use SHELXL for refining crystallographic data and ORTEP-3 () for visualizing discrepancies in torsion angles .

- Case Study : resolved cytotoxic activity contradictions by cross-referencing NMR purity (>95%) with crystallographic data .

Q. What advanced computational strategies can predict the compound’s binding affinity to amyloid-beta peptides, and how should these models be validated?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with amyloid-beta (PDB ID: 1IYT).

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability.

- Experimental Validation : Perform Thioflavin T assays () to quantify amyloid-beta aggregation inhibition .

Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity while minimizing false positives?

- Cell Lines : Use HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cells, as in .

- Controls : Include hydroxyurea (positive control) and DMSO (solvent control).

- Data Analysis : Apply probit analysis (SPSS/R) to calculate IC₅₀ values. achieved an IC₈₀ of 0.8 mM for a benzamide analog, demonstrating method reproducibility .

Q. What experimental frameworks are recommended to investigate the compound’s metabolic stability in hepatic models?

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS.

- Kinetic Parameters : Calculate intrinsic clearance (CLint) using the substrate depletion method.

- Cross-Species Comparison : Test in rat/mouse microsomes to predict in vivo pharmacokinetics.

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.